molecular formula C17H16N2O3 B14026468 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea

1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea

Cat. No.: B14026468
M. Wt: 296.32 g/mol
InChI Key: ZFDHKKSTIACNOP-UHFFFAOYSA-N
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Description

1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea typically involves the reaction of 2,3-dihydro-1-benzofuran-5-amine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at low temperatures to ensure the formation of the desired urea derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized benzofuran derivatives, reduced benzofuran derivatives, and substituted benzofuran derivatives .

Scientific Research Applications

1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cellular processes, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anti-tumor properties .

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(2,3-dihydro-1-benzofuran-5-yl)urea: Another benzofuran derivative with similar biological activities.

    2,3-Dihydro-1-benzofuran-5-ylamine: A precursor in the synthesis of 1,3-Bis(2,3-dihydro-1-benzofuran-5-yl)urea.

    Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A compound with notable anticancer activity.

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1,3-bis(2,3-dihydro-1-benzofuran-5-yl)urea

InChI

InChI=1S/C17H16N2O3/c20-17(18-13-1-3-15-11(9-13)5-7-21-15)19-14-2-4-16-12(10-14)6-8-22-16/h1-4,9-10H,5-8H2,(H2,18,19,20)

InChI Key

ZFDHKKSTIACNOP-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCC4

Origin of Product

United States

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